2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1192003-28-3
VCID: VC16477930
InChI: InChI=1S/C15H20BNO2/c1-10-7-13(8-12(9-17)11(10)2)16-18-14(3,4)15(5,6)19-16/h7-8H,1-6H3
SMILES:
Molecular Formula: C15H20BNO2
Molecular Weight: 257.14 g/mol

2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

CAS No.: 1192003-28-3

Cat. No.: VC16477930

Molecular Formula: C15H20BNO2

Molecular Weight: 257.14 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile - 1192003-28-3

Specification

CAS No. 1192003-28-3
Molecular Formula C15H20BNO2
Molecular Weight 257.14 g/mol
IUPAC Name 2,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Standard InChI InChI=1S/C15H20BNO2/c1-10-7-13(8-12(9-17)11(10)2)16-18-14(3,4)15(5,6)19-16/h7-8H,1-6H3
Standard InChI Key RTDUTSUGLKYGLO-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C#N)C)C

Introduction

Structural Characteristics

Molecular Architecture

The compound features a benzene ring substituted with three functional groups:

  • A cyano group (-CN) at the 5-position, which enhances electrophilicity and participates in dipole-dipole interactions.

  • Methyl groups (-CH3_3) at the 2- and 3-positions, providing steric bulk that influences reaction kinetics .

  • A pinacol boronate ester at the 5-position, a protected form of boronic acid that stabilizes the boron center against hydrolysis while maintaining reactivity in Suzuki-Miyaura couplings .

The boronate ester adopts a trigonal planar geometry around boron, with bond angles of approximately 120° between the oxygen and methyl groups . This configuration minimizes steric strain and optimizes orbital overlap for transmetallation steps in catalytic cycles.

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Peaks at 2220 cm1^{-1} (C≡N stretch) and 1360–1310 cm1^{-1} (B-O stretching vibrations) confirm the presence of cyano and boronate groups .

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR^1\text{H NMR}: Methyl groups on the benzene ring resonate at δ 2.3–2.5 ppm (singlets), while pinacol methyls appear as two singlets at δ 1.2–1.3 ppm .

    • 13C NMR^{13}\text{C NMR}: The cyano carbon is observed at δ 118 ppm, and boron-bound carbons exhibit signals near δ 80 ppm due to quadrupolar relaxation .

Synthesis and Purification

Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Lithiation-Borylation:

    • 2,3-Dimethylbenzonitrile undergoes directed ortho-metalation with LDA (lithium diisopropylamide) at −78°C in THF.

    • The resulting aryl lithium species reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the boronate ester .

    • Reaction Equation:

      Ar-H+B(OiPr)PinLDAAr-BPin+LiOiPr\text{Ar-H} + \text{B(OiPr)Pin} \xrightarrow{\text{LDA}} \text{Ar-BPin} + \text{LiO}i\text{Pr}
  • Workup and Isolation:

    • The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 9:1) to yield a white crystalline solid with >95% purity .

Optimization Challenges

  • Temperature Sensitivity: Excessively low temperatures (<−90°C) lead to incomplete lithiation, while higher temperatures (>−70°C) promote side reactions .

  • Moisture Control: Hydrolysis of the boronate ester is mitigated using anhydrous solvents and inert atmosphere techniques .

Chemical Reactivity

Suzuki-Miyaura Coupling

The compound serves as a key coupling partner in palladium-catalyzed reactions. For example, with 4-bromotoluene and Pd(PPh3_3)4_4, it forms 2,3-dimethyl-5-(p-tolyl)benzonitrile in 82% yield . The mechanism involves:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the aryl halide.

  • Transmetallation: The boronate ester transfers the aryl group to palladium.

  • Reductive Elimination: Biaryl formation regenerates the Pd(0) catalyst .

Stability Under Ambient Conditions

  • Hydrolytic Stability: The pinacol ester confers resistance to hydrolysis, with <5% decomposition observed after 72 hours in humid air .

  • Thermal Stability: Differential Scanning Calorimetry (DSC) shows no exothermic decomposition below 200°C, making it suitable for high-temperature reactions .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s boronate group enables rapid diversification of drug candidates. For instance, it has been used to synthesize tyrosine kinase inhibitors by coupling with heteroaryl bromides .

Materials Science

Incorporation into conjugated polymers enhances electron-deficient character, improving charge transport in organic semiconductors. Polymers derived from this monomer exhibit hole mobilities of 0.12cm2/V\cdotps0.12 \, \text{cm}^2/\text{V·s} in OFET devices .

Recent Advances

Flow Chemistry Applications

Continuous-flow reactors have been employed to scale up Suzuki-Miyaura couplings, achieving a space-time yield of 1.2kg/L\cdotpday1.2 \, \text{kg/L·day} with 99% conversion .

Computational Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal that the methyl groups lower the LUMO energy (1.8eV-1.8 \, \text{eV}) compared to unsubstituted analogs (1.5eV-1.5 \, \text{eV}), enhancing electrophilicity .

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